molecular formula C16H14F3N3O2S B601807 4-Hydroxy Lansoprazole Sulfide CAS No. 131926-95-9

4-Hydroxy Lansoprazole Sulfide

Cat. No. B601807
M. Wt: 369.37
InChI Key:
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Description

4-Hydroxy Lansoprazole Sulfide is a chemical compound with the molecular formula C16H14F3N3O2S . It has an average mass of 369.362 Da and a monoisotopic mass of 369.075867 Da . It is used in Lansoprazole impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Lansoprazole and its related formulations .


Synthesis Analysis

The synthesis of 4-Hydroxy Lansoprazole Sulfide involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . A combinatorial mutant library of the previously identified lansoprazole sulfide monooxygenase Cb BVMO V1 was designed and synthesised . The best mutant, Cb BVMO V3, was selected with a specific activity of approximately 1 U mg −1 for lansoprazole sulfoxides .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Lansoprazole Sulfide consists of 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Lansoprazole Sulfide are primarily catalysed by Baeyer–Villiger monooxygenases (BVMOs). These enzymes are capable of catalysing the asymmetric oxidation of sulfides, making them attractive catalysts for the synthesis of chiral sulfoxide drugs .


Physical And Chemical Properties Analysis

4-Hydroxy Lansoprazole Sulfide has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 88.7±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 246.5±5.0 cm3 .

Scientific Research Applications

Lansoprazole Synthesis and Catalysis

Lansoprazole, which includes 4-Hydroxy Lansoprazole Sulfide, has been synthesized through oxidation processes. Notably, a study by Ahn et al. (2002) detailed a new synthetic process of Lansoprazole that involved the oxidation of sulfide. They discovered that trirutile type solid oxides effectively catalyze the hydrogen peroxide oxidation of sulfides to sulfoxides, offering advantages in product purification and catalyst recovery (Ahn, Kim, Kim, Jeong, Kang, Shin, & Lim, 2002).

Metabolic Pathways in Human Liver

Pichard et al. (1995) investigated the hepatic biotransformation of Lansoprazole into its main metabolites, including the sulfone and the hydroxy derivative. This study emphasized the role of human cytochrome P450 (P450) enzymes in this process. It revealed significant correlations between lansoprazole metabolism and specific P450 enzymes, highlighting the complexity of its metabolic pathways in the human liver (Pichard, Curi-Pedrosa, Bonfils, Jacqz-Aigrain, Domergue, Joyeux, Cosme, Guengerich, & Maurel, 1995).

Chromatographic Analysis of Lansoprazole

Krishnamohan et al. (2012) focused on developing a method for estimating related compounds in Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC). This study is significant for its methodological rigor in analyzing and quantifying compounds related to Lansoprazole, including the 4-Hydroxy Lansoprazole Sulfide (Krishnamohan, Lalitha, Sharma, Sambasivarao, Babu, Younus, Raju, & Murthy, 2012).

Environmental Degradation

Research by DellaGreca et al. (2006) explored the degradation of Lansoprazole in the aquatic environment. They found that Lansoprazole, including its sulfides, degrades in water into various components, indicating its environmental impact. This study helps in understanding the ecological footprint of Lansoprazole and its related compounds (DellaGreca, Iesce, Previtera, Rubino, Temussi, & Brigante, 2006).

Safety And Hazards

The safety data sheet for Lansoprazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGIYDJVVFOGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Lansoprazole Sulfide

CAS RN

131926-95-9
Record name 4-Hydroxy lansoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY LANSOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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